Resminostat (hydrochloride)

Descripción general

Descripción

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB, and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis, inducing tumor regression, and enhancing the body’s own immune response to cancer .

Molecular Structure Analysis

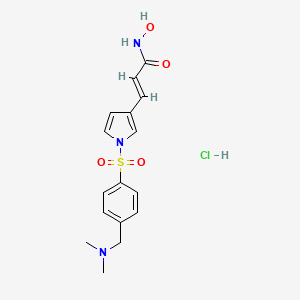

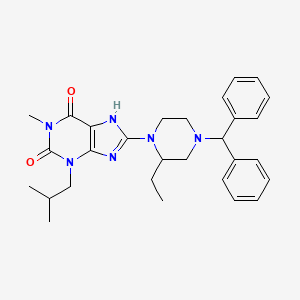

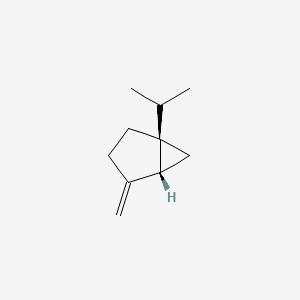

Resminostat (hydrochloride) has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol . It is a crystalline solid .Physical And Chemical Properties Analysis

Resminostat (hydrochloride) is a crystalline solid . It has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol .Aplicaciones Científicas De Investigación

Combination Therapy for Hepatocellular Carcinoma (HCC)

Resminostat has been studied in combination with sorafenib, a multikinase inhibitor, for the treatment of HCC. This combination has shown to counteract platelet-mediated pro-tumoral effects, which are linked to tumor growth and metastasis . The dual therapy has been observed to effectively block platelet-induced HCC cell invasion, suggesting a potential for improved therapeutic outcomes in HCC treatment.

Treatment of Cutaneous T-cell Lymphoma (CTCL)

The clinical development of Resminostat is currently focused on CTCL. It has demonstrated significant anti-tumor activity in various human xenograft mice tumor models . Resminostat’s ability to modulate the expression of Th1 and Th2 lineage-associated genes suggests its potential as a novel therapy for CTCL.

Advanced Biliary Tract Cancers (BTCs)

Resminostat is being explored as a second-line chemotherapy option for treating advanced BTCs. The compound’s HDAC inhibitory action is considered for its potential to improve treatment outcomes in BTCs, where effective second-line chemotherapy options are limited .

Enhancing Immune Response to Cancer

Resminostat has shown the potential to enhance the body’s own immune response to cancer. It increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .

Inhibiting Tumor Progression and Metastasis

In pharmacological studies, Resminostat has been shown to inhibit HDACs and induce acetylation of histone and non-histone proteins, leading to changes in gene expression levels in tumor cells. This results in the deregulation of pathways involved in cell differentiation, often the cause for tumor progression and metastasis .

Potential in Combination with Other Anti-Cancer Drugs

Resminostat has been investigated for its synergistic effects when used in combination with other established therapies, such as irinotecan or sorafenib. These combinations have generated additive, synergistic anti-tumor effects in preclinical models, indicating the potential for Resminostat to be part of multi-drug cancer therapy regimens .

Mecanismo De Acción

Target of Action

Resminostat hydrochloride is a potent inhibitor of class I, IIb, and IV histone deacetylases (HDACs), including a pronounced activity against HDAC6 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

Resminostat hydrochloride interacts with its targets (HDACs) by inhibiting their activity. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, resulting in changes in gene expression levels in tumor cells . Furthermore, resminostat hydrochloride restrains the phosphorylation of 4E-BP1 and p70S6k, indicating a disturbance with the Akt signaling pathway .

Biochemical Pathways

The inhibition of HDACs by resminostat results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . This can lead to changes in cell differentiation, which are often the cause for tumor progression, metastasis, and acquired resistance to anti-cancer treatment .

Pharmacokinetics

It has been used in clinical trials, indicating that it has been found to have acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The molecular effects of resminostat hydrochloride include a reduction in the levels of Bim and Bax proteins and Bcl-xL . On a cellular level, resminostat hydrochloride triggers an anti-proliferative response in hepatocellular carcinoma (HCC) cell lines . It also increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

Action Environment

The action of resminostat hydrochloride can be influenced by environmental factors such as the presence of other cells in the tumor microenvironment. For example, it has been shown that resminostat, in combination with sorafenib, can counteract platelet-mediated pro-tumoral effects in HCC cells . This suggests that the efficacy and stability of resminostat hydrochloride can be influenced by the presence and activity of other cell types in the tumor environment.

Safety and Hazards

Resminostat is well tolerated in various indications in both monotherapy and in combination with other drugs . The most frequent adverse events are gastrointestinal disorders (i.e., nausea, vomiting, and diarrhea), fatigue, and thrombocytopenia (low platelet count in the blood) . The majority of adverse events are mild to moderate, manageable, and reversible .

Direcciones Futuras

The clinical development of Resminostat is currently focused on cutaneous T-cell lymphoma (CTCL) . Resminostat was also investigated by 4SC and its Japanese partner Yakult Honsha in several other cancer indications . It has demonstrated significant anti-tumor activity in various human xenograft mice tumor models, and in combination with established therapies – such as irinotecan or sorafenib – generated additive, synergistic anti-tumor effects .

Propiedades

IUPAC Name |

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPKDRKHXARHY-HAAWTFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resminostat hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)